Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis
The molecular formula of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone” is C10H13NO2 . It contains a furan ring and a piperidine ring, both of which are five-membered rings. The furan ring contains an oxygen atom, while the piperidine ring contains a nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone” are not mentioned in the search results, similar compounds have shown promising results in various chemical reactions. For example, halogen-substituted derivatives have shown protein tyrosine kinase (PTK) inhibitory activity .Scientific Research Applications
Antibacterial Activity
Furan derivatives have been recognized for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents . The furan nucleus is an essential synthetic technique in the search for new drugs . Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Antimicrobial Drugs
Furan-containing compounds are one of the most powerful tools in the fight against bacterial strain-caused infection . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .
Anti-Ulcer Medication
Furan has a variety of therapeutic advantages, such as anti-ulcer . This could be a potential application of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone”.
Diuretic Properties
Furan also exhibits diuretic properties , which could be another potential application of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone”.
Muscle Relaxant
Furan can also act as a muscle relaxant . This could be a potential application of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone”.
Anti-protozoal Activity
Furan exhibits anti-protozoal activity , which could be another potential application of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone”.
Anti-Inflammatory, Analgesic, Antidepressant, Anti-anxiolytic, Anti-parkinsonian, Anti-glaucoma, Antihypertensive, Anti-aging and Anticancer Properties
Furan has been found to have anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer properties . These could be potential applications of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone”.
HIV-1 Inhibitors
N-arylsulfonyl-3-acetylindole derivatives have been prepared and evaluated as HIV-1 inhibitors . This could be a potential application of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone”.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Similar compounds have been shown to have antiviral activity, suggesting that they may interact with viral replication pathways .
Result of Action
Similar compounds have been shown to have antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular levels .
properties
IUPAC Name |
furan-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-17(14,15)9-4-6-12(7-5-9)11(13)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXCSTWTALBEFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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